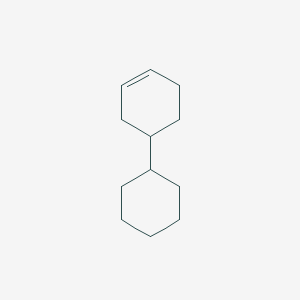
Bicyclohexyl-3-ene
Cat. No. B8505461
M. Wt: 164.29 g/mol
InChI Key: NHEQDCVKZARUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07612123B2
Procedure details


A 1 L four-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark water separator was charged with 4-cyclohexyl-1-cyclohexanol (0.549 mol), sulfuric acid (0.055 mol), sodium sulfate (0.055 mol), distilled water (40 g), and xylene (100 g), and they were heated and refluxed for 3 hours. After completion of the reaction, the reaction mixture was filtered with a glass filter, the solvent was removed by vacuum distillation, and purification was carried out by silica gel column chromatography (silica gel 60 (70-230 mesh), manufactured by Merck Ltd., elution solvent: n-hexane). The reaction product thus obtained was subjected to vacuum distillation using a kugelrohr distillation apparatus at 120° C./666 Pa to give 81.04 g (90% yield) of 4-cyclohexyl-1-cyclohexene (Formula (18) below). The results of 1H-NMR of this product are shown below.




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([CH:7]2[CH2:12][CH2:11][CH:10](O)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[CH:1]1([CH:7]2[CH2:12][CH2:11][CH:10]=[CH:9][CH2:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.549 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C1CCC(CC1)O
|
|
Name
|
|
|
Quantity
|
0.055 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0.055 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 L four-necked flask equipped with a mechanical stirrer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water (40 g), and xylene (100 g), and they
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered with a glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by vacuum distillation, and purification
|
WASH
|
Type
|
WASH
|
|
Details
|
was carried out by silica gel column chromatography (silica gel 60 (70-230 mesh), manufactured by Merck Ltd., elution solvent: n-hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction product thus obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was subjected to vacuum distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a kugelrohr distillation apparatus at 120° C./666 Pa
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C1CC=CCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 81.04 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
